Cas no 290832-49-4 (Piperazine,1-methyl-2-(phenylmethyl)-, (2S)-)
290832-49-4 structure
Product Name:Piperazine,1-methyl-2-(phenylmethyl)-, (2S)-
CAS No:290832-49-4
MF:C12H18N2
MW:190.284722805023
CID:249054
PubChem ID:45115771
Update Time:2025-04-19
Piperazine,1-methyl-2-(phenylmethyl)-, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-methyl-2-(phenylmethyl)-, (2S)-
- (2S)-2-BENZYL-1-METHYLPIPERAZINE
- 2-benzyl-1-methylpiperazine
- Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)- (9CI)
- SCHEMBL6926417
- Piperazine,1-methyl-2-(phenylmethyl)-,(2S)-(9ci)
- (S)-2-Benzyl-1-methylpiperazine
- 290832-49-4
- Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)-(9CI)
- BYCJMYBUFIKCPP-LBPRGKRZSA-N
- (2S)-1-Methyl-2-(phenylmethyl)piperazine
-
- Inchi: 1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1
- InChI Key: BYCJMYBUFIKCPP-LBPRGKRZSA-N
- SMILES: N1(C)CCNC[C@@H]1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 190.146998583g/mol
- Monoisotopic Mass: 190.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 15.3Ų
Piperazine,1-methyl-2-(phenylmethyl)-, (2S)- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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